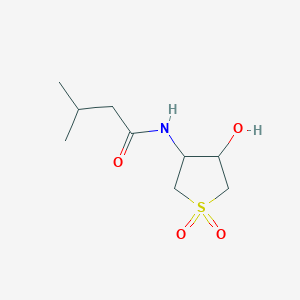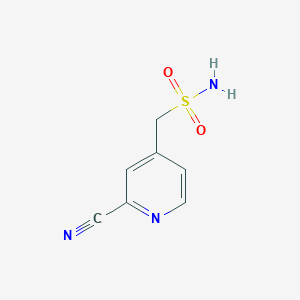
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C10H19NO3 It is a derivative of cyclopentane, featuring an aminooxy group and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with tert-butyl nitrite in the presence of a base to form the corresponding oxime. This oxime is then reduced to the aminooxy compound using a reducing agent such as sodium borohydride. The final step involves esterification with tert-butyl chloroformate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable oxime linkages with carbonyl-containing biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate involves its ability to form stable oxime linkages with carbonyl groups. This property makes it useful as a biochemical probe and in the design of enzyme inhibitors. The aminooxy group can react with aldehydes and ketones to form oximes, which are stable and can be used to label or modify biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 1-aminocyclopentane-1-carboxylate: Similar structure but lacks the aminooxy group.
tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate: Contains a Boc-protected amino group instead of an aminooxy group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Features a bicyclic structure with an amino group.
Uniqueness
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring stable oxime linkages.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
tert-butyl 1-aminooxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)13-8(12)10(14-11)6-4-5-7-10/h4-7,11H2,1-3H3 |
Clé InChI |
SNLGRICLNPTAGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CCCC1)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)
![N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13221144.png)



![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile](/img/structure/B13221170.png)


![3-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B13221192.png)

![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)

